An In-depth Technical Guide to Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate
An In-depth Technical Guide to Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate, a specialized chemical intermediate of interest in synthetic organic chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, this document synthesizes information from structurally related molecules to offer insights into its properties, synthesis, and potential applications. The core of this guide is built upon established chemical principles and data from analogous compounds, providing a robust framework for researchers and professionals in the field.
Introduction and Chemical Identity
Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is an aromatic ketone derivative with a long-chain ester functional group. Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence its reactivity and biological activity.
Chemical Structure:
Caption: Chemical structure of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate.
Note on CAS Number: An extensive search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) number for Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate. This suggests the compound may be a novel chemical entity or a custom-synthesized intermediate not yet registered. For reference, structurally similar compounds include Ethyl 8-chlorooctanoate (CAS No. 105484-55-7) and Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate (CAS No. 951887-32-4).[1][2]
Physicochemical Properties (Inferred)
The physicochemical properties of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate can be inferred from related structures. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Inferred Value | Rationale/Reference |
| Molecular Formula | C16H20ClFO3 | Based on chemical structure |
| Molecular Weight | 314.78 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar long-chain esters and aromatic ketones |
| Boiling Point | > 250 °C at 760 mmHg | Inferred from the boiling point of Ethyl 8-chlorooctanoate (251.5 °C).[3] The aromatic group would increase the boiling point. |
| Density | ~1.1-1.2 g/cm³ | Based on the density of similar halogenated aromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Typical for non-polar organic molecules of this size. |
| LogP | > 3 | Estimated based on the lipophilic nature of the long alkyl chain and halogenated aromatic ring.[3] |
Synthesis and Mechanism
The most probable synthetic route to Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is through a Friedel-Crafts acylation reaction.[4] This well-established method involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation synthesis workflow.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and should be optimized for specific laboratory conditions.[4]
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM).
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Formation of Acylium Ion: The suspension is cooled to 0 °C in an ice bath. A solution of ethyl 8-chloro-8-oxooctanoate (1.0 eq.) in anhydrous DCM is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
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Addition of Aromatic Substrate: A solution of 1-chloro-3-fluorobenzene (1.1 eq.) in anhydrous DCM is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: The reaction is quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mechanistic Considerations
The regioselectivity of the Friedel-Crafts acylation is directed by the substituents on the aromatic ring. In 1-chloro-3-fluorobenzene, both the chlorine and fluorine atoms are deactivating but ortho-, para-directing. The incoming acyl group will preferentially add to the positions ortho or para to the directing groups. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.
Potential Applications in Drug Development
While specific applications for Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate are not documented, its structural motifs are present in various biologically active molecules.
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Scaffold for Novel Therapeutics: The core structure can be elaborated to synthesize novel compounds for screening against various biological targets. The long-chain ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to generate a library of derivatives.
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Intermediate for API Synthesis: This compound could serve as a key intermediate in the multi-step synthesis of an active pharmaceutical ingredient (API). For instance, similar structures are precursors in the synthesis of anticoagulants and other therapeutic agents.[5]
-
Pro-drug Design: The ethyl ester moiety could be utilized in a pro-drug strategy to improve the pharmacokinetic properties of a parent drug molecule.
Analytical Methods for Characterization
A combination of spectroscopic and chromatographic techniques would be essential for the unambiguous characterization of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the ethyl group (triplet and quartet), the aliphatic chain (multiplets), and the aromatic protons (doublets and triplets with coupling constants characteristic of the substitution pattern). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (with C-F and C-Cl splitting), and aliphatic carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of the ethoxy group and cleavage of the alkyl chain. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong absorption bands for the C=O stretching of the ketone and the ester, C-O stretching, and vibrations characteristic of the substituted aromatic ring. |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from isomers. | A single major peak under optimized conditions would indicate a high degree of purity. |
Safety and Handling
Although a specific safety data sheet (SDS) is not available, the handling precautions for Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate can be inferred from similar chlorinated and fluorinated organic compounds.[6][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]
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Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[6][8]
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[7] If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate represents a potentially valuable, albeit not widely documented, chemical intermediate. This guide has provided a comprehensive technical overview based on established chemical principles and data from analogous compounds. By detailing its inferred properties, a robust synthesis protocol, potential applications, and necessary safety precautions, this document aims to equip researchers and drug development professionals with the foundational knowledge to work with this and similar molecules effectively and safely. Further empirical studies are warranted to fully characterize this compound and explore its utility in various scientific endeavors.
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